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Compound of Interest

Compound Name: DW18134

Cat. No.: B12371936

For Researchers, Scientists, and Drug Development Professionals

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical mediator in
inflammatory signaling pathways, making it a promising therapeutic target for a range of
autoimmune and inflammatory diseases. This guide provides an objective comparison of two
prominent small-molecule IRAK4 inhibitors, DW18134 and PF-06650833 (Zimlovisertib),
summarizing their performance based on available experimental data.

Biochemical and Cellular Potency

Both DW18134 and PF-06650833 have demonstrated potent inhibition of IRAK4. However, in
direct enzymatic assays, PF-06650833 exhibits a significantly lower IC50 value, suggesting
higher biochemical potency.[1] PF-06650833 has also been shown to be highly potent in cell-
based assays.[2]
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Compound Assay Type IC50 (nM) Source
Dw18134 Enzymatic Assay 11.2+2.0 [1]
PF-06650833 Enzymatic Assay 09+0.1 [1]
Cell-based Assay 0.2 [2]
PBMC Assay (TNFa

2.4 [2][3]
release)

Human Whole Blood

8.8 [3]
Assay

Kinase Selectivity

PF-06650833 has been profiled against a broad panel of kinases and has demonstrated high
selectivity for IRAKA4. In a screening of 278 kinases, approximately 100% inhibition was
observed for IRAK4 at a concentration of 200 nM.[2] It is nearly 7,000 times more selective for
IRAK4 than for IRAKL1.[3] Detailed kinase selectivity data for DW18134 is not as readily
available in the public domain.

In Vivo Efficacy

A direct comparison of DW18134 and PF-06650833 has been conducted in a
lipopolysaccharide (LPS)-induced peritonitis mouse model. In this study, DW18134 was
reported to surpass the positive control, PF-06650833, in improving behavioral scores and
reducing serum levels of the pro-inflammatory cytokines TNF-a and IL-6.[4]

Both compounds have been evaluated in various other preclinical models. DW18134 has
shown efficacy in a dextran sulfate sodium (DSS)-induced colitis model in mice, where it
reduced the disease activity index and restored intestinal barrier function.[1][5] PF-06650833
has demonstrated efficacy in a rat collagen-induced arthritis (CIA) model and in murine models
of lupus.[2][6]

Pharmacokinetics

Detailed pharmacokinetic data for DW18134 in humans is not yet publicly available. For PF-
06650833, data from a Phase 1 clinical trial in healthy volunteers is available. The immediate-
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release (IR) formulation showed a median Tmax of approximately 2 hours, while a modified-
release (MR) formulation had a Tmax of about 4 hours at steady state.[7] The half-life for the
top IR and MR doses was approximately 25-31 hours.[7] In preclinical studies with rats, orally
administered PF-06650833 dose-dependently inhibited LPS-induced TNF-a.[2]

. Half-life .
Compound Formulation Tmax (hours) Subject
(hours)

Immediate- Healthy
PF-06650833 ~2 25-31

Release (IR) Volunteers
Modified- Healthy

~4 25-31
Release (MR) Volunteers

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IRAK4 signaling pathway and the general workflow of the
in vivo peritonitis model used to compare DW18134 and PF-06650833.
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LPS-Induced Peritonitis Model Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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